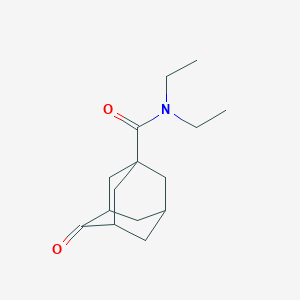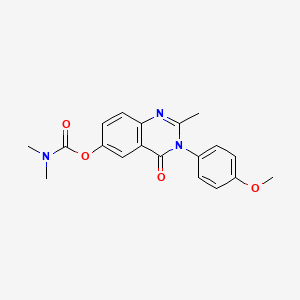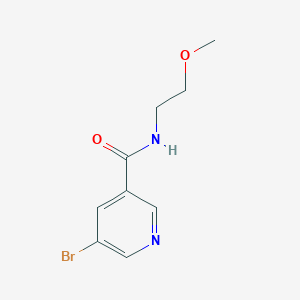
N-(2,4-dibromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dibromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as DBD-NBD, is a fluorescent dye that has been widely used in scientific research applications. It is a highly sensitive probe that can be used to detect changes in the biochemical and physiological processes of living cells.
作用机制
The mechanism of action of DBD-NBD involves the binding of the dye to specific targets within living cells. DBD-NBD is a highly sensitive probe that can detect changes in the biochemical and physiological processes of living cells. When DBD-NBD binds to its target, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
DBD-NBD has been shown to have a number of biochemical and physiological effects. It has been shown to be non-toxic to living cells, making it an ideal probe for studying living cells. DBD-NBD has also been shown to be highly sensitive, allowing for the detection of small changes in the biochemical and physiological processes of living cells.
实验室实验的优点和局限性
One of the main advantages of DBD-NBD is its high sensitivity, which allows for the detection of small changes in the biochemical and physiological processes of living cells. It is also non-toxic to living cells, making it an ideal probe for studying living cells. However, one limitation of DBD-NBD is that it can be affected by changes in temperature and pH, which can affect its fluorescence properties.
未来方向
There are a number of future directions for the use of DBD-NBD in scientific research. One direction is the development of new probes that are more sensitive and specific than DBD-NBD. Another direction is the use of DBD-NBD in combination with other probes to study multiple targets within living cells. Additionally, DBD-NBD could be used to study the effects of drugs and other compounds on living cells, providing valuable information for drug discovery and development.
Conclusion:
In conclusion, DBD-NBD is a highly sensitive fluorescent dye that has been widely used in scientific research applications. It is non-toxic to living cells and can be used to detect changes in the biochemical and physiological processes of living cells. While there are limitations to its use, such as sensitivity to changes in temperature and pH, the future of DBD-NBD in scientific research is promising. Its potential uses include the development of new probes, the study of multiple targets within living cells, and the study of the effects of drugs and other compounds on living cells.
合成方法
The synthesis of DBD-NBD involves the reaction of 2,4-dibromophenylamine with 7-nitro-2,1,3-benzoxadiazol-4-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure DBD-NBD.
科学研究应用
DBD-NBD is a highly sensitive fluorescent probe that has been widely used in scientific research applications. It can be used to detect changes in the biochemical and physiological processes of living cells. DBD-NBD is commonly used to detect changes in the intracellular pH of cells, as well as changes in the concentration of calcium ions. It has also been used to study the interaction between proteins and nucleic acids, as well as the interaction between proteins and lipids.
属性
IUPAC Name |
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N4O3/c13-6-1-2-8(7(14)5-6)15-9-3-4-10(18(19)20)12-11(9)16-21-17-12/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPNSHHARSWAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)

![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)

![3-fluoro-N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5013488.png)
![3-{1-[(2-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5013491.png)

![5-(4-bromophenyl)-3-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013500.png)